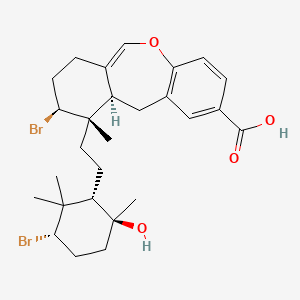

Callophycoic acid D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Callophycoic acid D is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6 and 6a and is substituted by a bromo, 2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). An isomer of callophycoic acid C, it is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid, an organobromine compound and a tertiary alcohol.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Callophycoic acid D has demonstrated significant antimicrobial activity against various pathogens. Studies have reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with notable inhibitory concentrations. For instance, one study indicated that this compound exhibited an average cytotoxicity with an IC50 value of 6.8 μM, highlighting its potential as an antimicrobial agent in clinical settings .

Table 1: Antimicrobial Activity of this compound

| Pathogen | IC50 (μM) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 6.8 | |

| Vancomycin-resistant Enterococcus | Low micromolar |

Antifungal Applications

The compound has also been identified as a potent antifungal agent. Research indicates that callophycoic acids, including D, are effective against marine fungal pathogens such as Lindra thalassiae. In laboratory settings, this compound showed significant antifungal activity at concentrations near its natural occurrence in algal tissues .

Table 2: Antifungal Efficacy of this compound

Anticancer Properties

This compound has been investigated for its potential anticancer properties. In bioassays conducted on human tumor cell lines, the compound exhibited cytotoxic effects, suggesting its potential utility in cancer therapeutics. The mechanism of action may involve the disruption of cancer cell proliferation pathways .

Case Study: Cytotoxicity in Tumor Cells

In a study evaluating the effects of this compound on various cancer cell lines, it was observed that the compound induced apoptosis in a dose-dependent manner. The findings underscore the need for further exploration into its mechanisms and potential as a chemotherapeutic agent .

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds with bioactive properties. This compound's antioxidant and anti-inflammatory effects make it a candidate for inclusion in skincare formulations aimed at reducing skin irritation and promoting healing .

Table 3: Potential Cosmetic Benefits of this compound

| Benefit | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Modulating inflammatory pathways |

Agricultural Uses

In agriculture, this compound's antifungal properties can be harnessed to develop biopesticides. Its ability to inhibit fungal pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic fungicides .

Análisis De Reacciones Químicas

Biosynthetic Dyotropic Rearrangement

Callophycoic acid D is hypothesized to arise from a dyotropic rearrangement (DR) of a 16S-configured precursor, leading to regioisomerization and inversion at C-16 (16R) . This process is stereoelectronically controlled, with equilibrium favoring near-equal ratios of 3 (16S) and 4 (16R) in natural extracts .

Mechanistic insights :

-

Bromonium ion intermediates : Direct macrolactonization and cyclization, retaining stereochemistry at C-14 .

-

Vicinal bromochloro (VBC) substructures : Serve as stereochemical markers; DR proceeds with high stereofidelity but minimal energy barrier (Kₑq ≈ 1) .

Comparative Reactivity with Other Callophycoic Acids

This compound exhibits distinct reactivity compared to analogs:

Functional Group Transformations

-

Esterification : The benzoic acid moiety participates in macrolactone formation under enzymatic control .

-

Halogenation : Bromine atoms at C-2 and C-4 of the aromatic ring influence electronic properties and bioactivity .

-

Oxidation/Reduction : The allylic alcohol at C-24 is sensitive to oxidation, necessitating protective strategies during synthesis .

Spectroscopic Characterization

-

¹H-¹³C HMBC : H-6 (δ 2.42) → C-24 (δ 47.5); H-24 (δ 4.30) → C-7 (δ 71.0).

-

NOESY : Me-26 (δ 1.69) ↔ H-9b (δ 2.05); H-10 (δ 5.20) ↔ H-12 (δ 2.02).

Propiedades

Fórmula molecular |

C27H36Br2O4 |

|---|---|

Peso molecular |

584.4 g/mol |

Nombre IUPAC |

(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5,7,13,15,19,21-23,32H,6,8-12,14H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1 |

Clave InChI |

JTJHSEFMUWUYLU-KXSKSBKOSA-N |

SMILES isomérico |

C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CCC3=COC4=C(C[C@H]32)C=C(C=C4)C(=O)O)Br)C)(C)C)Br)O |

SMILES canónico |

CC1(C(CCC(C1CCC2(C(CCC3=COC4=C(CC32)C=C(C=C4)C(=O)O)Br)C)(C)O)Br)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.